molecular formula C15H16N2O B7479226 N-(2-p-Tolylaminophenyl)acetamide

N-(2-p-Tolylaminophenyl)acetamide

Numéro de catalogue B7479226
Poids moléculaire: 240.30 g/mol
Clé InChI: OXUNOMIJQWROTE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-p-Tolylaminophenyl)acetamide, also known as NTPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of organic compounds called amides, which are commonly used in the pharmaceutical industry. In

Mécanisme D'action

The mechanism of action of N-(2-p-Tolylaminophenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that N-(2-p-Tolylaminophenyl)acetamide inhibits the activity of an enzyme called cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Another proposed mechanism is that N-(2-p-Tolylaminophenyl)acetamide activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(2-p-Tolylaminophenyl)acetamide has been shown to have various biochemical and physiological effects. In cancer research, N-(2-p-Tolylaminophenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-(2-p-Tolylaminophenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB). In neurological research, N-(2-p-Tolylaminophenyl)acetamide has been shown to improve cognitive function and reduce oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-p-Tolylaminophenyl)acetamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has shown promising results in various fields of medicine. One limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that further studies are needed to determine the optimal dosage and administration route.

Orientations Futures

There are several future directions for N-(2-p-Tolylaminophenyl)acetamide research. One direction is to further investigate the mechanism of action and optimize its therapeutic potential. Another direction is to explore its potential applications in other fields of medicine, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to determine the safety and efficacy of N-(2-p-Tolylaminophenyl)acetamide in human clinical trials.

Applications De Recherche Scientifique

N-(2-p-Tolylaminophenyl)acetamide has been studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, N-(2-p-Tolylaminophenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N-(2-p-Tolylaminophenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines. In neurological research, N-(2-p-Tolylaminophenyl)acetamide has been shown to improve cognitive function and reduce oxidative stress.

Propriétés

IUPAC Name

N-[2-(4-methylanilino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11-7-9-13(10-8-11)17-15-6-4-3-5-14(15)16-12(2)18/h3-10,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUNOMIJQWROTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-p-Tolylaminophenyl)acetamide

Synthesis routes and methods

Procedure details

An oven-dried resealable schlenk tube containing a stir bar was charged with Pd2(dba)3 (4.6 mg, 0.005 mmol), 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (19.0 mg, 0.04 mmol), 2-bromoacetanilide (107 mg, 0.5 mmol), p-toluidine (80 mg, 0.75 mmol) and K3PO4 (265 mg, 1.25 mmol). The tube was capped with a rubber septum, evacuated and backfilled with argon. tbutanol (1 mL) was added through the septum via syringe. The septum was replaced with a Teflon screw cap. The schlenk tube was sealed and put into a pre-heated oil bath at 110° C. The reaction mixture was stirred for 18 h, allowed to cool down to room temperature and filtered through celite with ethyl acetate. The filtrate was concentrated under reduced pressure. Chromatography on silica gel column with 1:1 hexane:ethyl acetate gave 107 mg (89%) of the title compound as a brown solid.
Quantity
107 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
265 mg
Type
reactant
Reaction Step One
Quantity
4.6 mg
Type
catalyst
Reaction Step One
Quantity
19 mg
Type
catalyst
Reaction Step One
Yield
89%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.